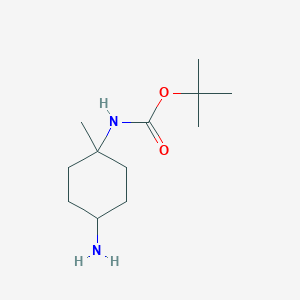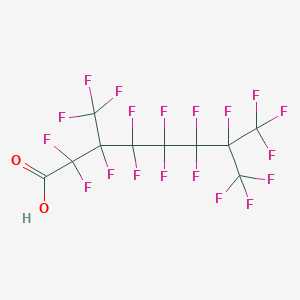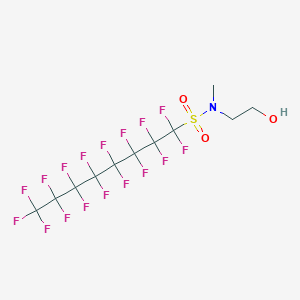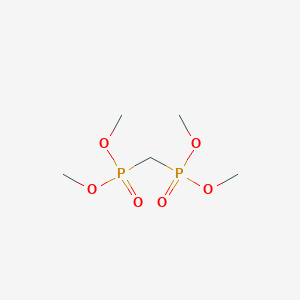
1,3,5-Heptatriene
Übersicht
Beschreibung
1,3,5-Heptatriene is an organic compound with the molecular formula C₇H₁₀ It is a linear triene, meaning it contains three double bonds in a linear arrangement
Wissenschaftliche Forschungsanwendungen
1,3,5-Heptatriene has several scientific research applications:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: It is used in studies involving the interaction of conjugated systems with biological molecules.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in chemical reactions.
Safety and Hazards
When handling 1,3,5-Heptatriene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Heptatriene can be synthesized through several methods:
Dehydrohalogenation of 1,5-dibromo-3-heptene: This method involves the elimination of hydrogen bromide from 1,5-dibromo-3-heptene using a strong base such as potassium tert-butoxide.
Partial hydrogenation of 1,3,5-heptadiyne: This method involves the selective hydrogenation of 1,3,5-heptadiyne using a catalyst such as Lindlar’s catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a small scale using the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Heptatriene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form heptatrienone using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to heptane using hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: It can undergo substitution reactions with halogens to form halogenated heptatrienes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Heptatrienone.
Reduction: Heptane.
Substitution: Halogenated heptatrienes.
Wirkmechanismus
The mechanism of action of 1,3,5-heptatriene involves its conjugated system, which allows it to participate in various chemical reactions. The double bonds in the compound can interact with different reagents, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Heptatriene can be compared with other similar compounds such as:
1,3,5-Hexatriene: This compound has one less carbon atom and is also a linear triene. It has similar reactivity but different physical properties.
1,3,5-Cycloheptatriene: This compound has a cyclic structure and different reactivity due to the ring strain and aromaticity.
1,3,5-Octatriene: This compound has one more carbon atom and similar reactivity but different physical properties.
This compound is unique due to its specific molecular structure and the resulting chemical properties, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
(3E,5E)-hepta-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4+,7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKZHEQYENVSMH-YDFGWWAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015939 | |
| Record name | (E,E)-1,3,5-Heptatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17679-93-5 | |
| Record name | 1,3,5-Heptatriene, (E,E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E,E)-1,3,5-Heptatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B106119.png)
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)








![Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-](/img/structure/B106140.png)



